4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse applications in medicinal chemistry, organic synthesis, and material science due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazole with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which subsequently undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole: A structurally similar compound with different substitution patterns.
1-Methyl-4-pyrazole boronic acid pinacol ester: Another pyrazole derivative with boronic acid functionality.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: A related compound with boronic acid functionality at a different position.
Uniqueness
4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N5 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-methyl-1-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H13N5/c1-7-4-14(12-9(7)10)6-8-3-11-13(2)5-8/h3-5H,6H2,1-2H3,(H2,10,12) |
InChI Key |
JKMZZFGVELFSDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2=CN(N=C2)C |
Origin of Product |
United States |
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